N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, glycine, L-proline, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation in SPPS allows for efficient and reproducible synthesis, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-ornithine and L-proline.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-valine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine is unique due to its specific amino acid sequence and the presence of multiple proline residues. This structure may confer distinct biological activities and stability compared to other similar compounds.
Properties
CAS No. |
76046-39-4 |
---|---|
Molecular Formula |
C27H40N8O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)23(37)32-16-22(36)34-13-6-11-21(34)25(39)35-14-5-10-20(35)24(38)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,38)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
MTHQSOQCJYUXHZ-TUFLPTIASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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